molecular formula C5H7BrClN3 B1411753 Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride CAS No. 28741-22-2

Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride

Cat. No. B1411753
CAS RN: 28741-22-2
M. Wt: 224.48 g/mol
InChI Key: MPLMPCVAHPYNQZ-UHFFFAOYSA-N
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Description

Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride is a chemical compound with the molecular formula C5H7BrClN3 and a molecular weight of 224.48618 . It is also known by its CAS number: 28741-22-2 .


Molecular Structure Analysis

The molecular structure of Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 3rd and 5th positions of the ring are substituted by a bromo and a hydrazinyl group respectively .

Scientific Research Applications

Synthesis and Chemical Applications

  • Pyridine hydrochloride has been utilized for the efficient synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine and quinoline. This includes converting 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline almost quantitatively (Mongin et al., 1996).
  • Novel pyridine and fused pyridine derivatives, starting from a hydrazinyl pyridine compound, have been synthesized. These derivatives showed potential for antimicrobial and antioxidant activity (Flefel et al., 2018).

Material Synthesis

  • Research has focused on synthesizing novel compounds involving 3-bromo pyridine derivatives for potential applications in material science. This includes work on pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011) and pyrazole-5-carboxylic acid (Niu Wen-bo, 2011).

Antimicrobial Research

  • A series of pyridines and pyridine-based sulfa-drugs have been developed as antimicrobial agents, demonstrating significant activity against various microbial strains (El‐Sayed et al., 2017).

Pharmacological Potential

  • The synthesis and biological evaluation of acyclic pyridine C-nucleosides derived from pyridine compounds have been explored, although no marked biological activity was found in these studies (Hemel et al., 1994).

properties

IUPAC Name

(5-bromopyridin-3-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3.ClH/c6-4-1-5(9-7)3-8-2-4;/h1-3,9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLMPCVAHPYNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride

CAS RN

1427195-27-4
Record name Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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